molecular formula C20H21ClN2O5S B443361 Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B443361
M. Wt: 436.9g/mol
InChI Key: NBXKHPRRLJSRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of 4-chloro-2-nitrobenzoic acid with an amine derivative, followed by cyclization to form the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzoyl ring .

Scientific Research Applications

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of a benzoyl group with a thiophene ring, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9g/mol

IUPAC Name

ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H21ClN2O5S/c1-2-28-20(25)17-14-7-5-3-4-6-8-16(14)29-19(17)22-18(24)13-10-9-12(21)11-15(13)23(26)27/h9-11H,2-8H2,1H3,(H,22,24)

InChI Key

NBXKHPRRLJSRFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.